molecular formula C5H9ClN2O2 B8640474 N-(dimethylcarbamoyl)-N-methylcarbamoylchloride

N-(dimethylcarbamoyl)-N-methylcarbamoylchloride

Cat. No. B8640474
M. Wt: 164.59 g/mol
InChI Key: KARPAXFMDRDIJO-UHFFFAOYSA-N
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Patent
US04666911

Procedure details

Into 80 ml of dichloromethane, were dissolved 10.8 g of 1-(p-fluorophenyl)piperazine and 6.1 g of triethylamine. To the solution, while being stirred and cooled in ice, was added dropwise 10.0 g of 2,4,4-trimethylallophanoyl chloride. After one hour of reaction at room temperature, the reaction mixture was washed with water and dried over anhydrous sodium sulfate. The solvent was removed by distillation and the residue was recrystallized from a mixture of ethanol and ether to obtain 13.7 g (74% yield) of 1-(p-fluorophenyl)-4-(2,4,4-trimethylallophanoyl)piperazine having a melting point of 83°-84° C.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCCl.[F:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[CH3:17][N:18]([C:22]([N:24]([CH3:26])[CH3:25])=[O:23])[C:19](Cl)=[O:20]>C(N(CC)CC)C>[F:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:16][CH2:15][N:14]([C:19](=[O:20])[N:18]([CH3:17])[C:22]([N:24]([CH3:26])[CH3:25])=[O:23])[CH2:13][CH2:12]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
10.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
6.1 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(=O)Cl)C(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
To the solution, while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
After one hour of reaction at room temperature
Duration
1 h
WASH
Type
WASH
Details
the reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of ethanol and ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1CCN(CC1)C(N(C(=O)N(C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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